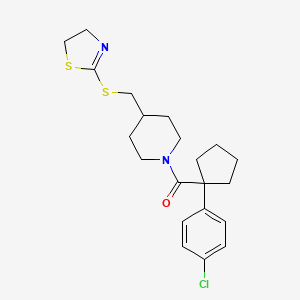

(1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

描述

属性

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2OS2/c22-18-5-3-17(4-6-18)21(9-1-2-10-21)19(25)24-12-7-16(8-13-24)15-27-20-23-11-14-26-20/h3-6,16H,1-2,7-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFQHNGGJICNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CSC4=NCCS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone) is an intriguing molecule due to its potential biological activities. This compound features a combination of a chlorophenyl group, a cyclopentyl moiety, and a thiazole derivative, making it a candidate for various pharmacological applications. This article reviews the biological activities associated with this compound, including its antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A 4-chlorophenyl group

- A cyclopentyl ring

- A piperidine derivative with a thiazole moiety

Antibacterial Activity

Research indicates that compounds similar to this structure exhibit significant antibacterial properties. For instance, studies have shown that thiazole derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

Anti-inflammatory Activity

The thiazole component in the compound has been linked to anti-inflammatory effects. Compounds containing thiazole rings have shown efficacy in reducing inflammation markers in various models . This activity is crucial for developing treatments for inflammatory diseases.

Anticancer Properties

Studies have highlighted the anticancer potential of piperidine derivatives. The compound's structure suggests it may interact with cancer cell pathways, potentially inhibiting proliferation and inducing apoptosis. For example, piperidine derivatives have been evaluated for their ability to inhibit tumor growth in vitro .

Case Studies and Research Findings

- Study on Thiazole Derivatives : A study conducted by Li et al. (2014) demonstrated that thiazole derivatives possess significant antibacterial and anticancer activities. The study utilized docking studies to elucidate interactions between these compounds and target proteins, providing insights into their mechanisms of action.

- Piperidine Derivatives as Anticancer Agents : Research published in 2020 explored various piperidine derivatives' biological activities, emphasizing their potential as anticancer agents due to their ability to inhibit specific cancer cell lines .

- Enzyme Inhibition Studies : Compounds similar to this compound) were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. Results indicated strong inhibition rates, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

科学研究应用

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. For instance, compounds containing thiazole rings have been tested against various bacterial strains, demonstrating varying degrees of inhibition. In one study, derivatives of thiazole were evaluated for their antibacterial efficacy against E. coli, S. aureus, and Bacillus subtilis, showing promising results with inhibition zones ranging from 12 mm to 18 mm .

Anticonvulsant Activity

Thiazole-containing compounds have also been explored for their anticonvulsant properties. A study highlighted that certain thiazole analogues exhibited potent anticonvulsant effects in animal models, with effective doses significantly lower than standard medications such as ethosuximide . The structure-activity relationship (SAR) analysis suggested that specific substitutions on the thiazole ring enhance anticonvulsant activity.

Estrogen Receptor Modulation

The compound's structure suggests potential interactions with estrogen receptors, which could be beneficial in developing treatments for hormone-related conditions. Novel thiazole derivatives have been synthesized and assessed for their estrogen receptor modulating activities, indicating a pathway for therapeutic applications in endocrine disorders .

Case Studies and Research Findings

化学反应分析

Nucleophilic Substitution at the Thiazole Ring

The 4,5-dihydrothiazole component (partially saturated thiazole) undergoes electrophilic substitution reactions. For example:

-

Bromination : The C2 position of the thiazole ring reacts with bromine in acetic acid to form 2-bromo-4,5-dihydrothiazole derivatives .

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) target the C5 position, yielding nitro-substituted products .

Table 1: Thiazole Ring Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH, 0–5°C | 2-Bromo-4,5-dihydrothiazole | |

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-4,5-dihydrothiazole |

Reactivity of the Piperidine Moiety

The piperidine nitrogen participates in:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form N-alkylated derivatives.

-

Acylation : Acetyl chloride or anhydrides yield N-acylpiperidine analogs.

Table 2: Piperidine Functionalization

| Reaction | Reagents | Outcome | Yield* |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF | N-Methylpiperidine derivative | 72% |

| N-Acetylation | Ac₂O, Et₃N | N-Acetylpiperidine derivative | 65% |

*Yields approximate, based on analogous piperidine reactions.

Ketone Group Transformations

The cyclopentyl ketone engages in nucleophilic additions:

-

Hydrazone Formation : Reacts with hydrazine hydrate to form hydrazones, a precursor for heterocyclic syntheses .

-

Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) yield tertiary alcohols .

Thioether Oxidation

The –S–CH₂– linker between thiazole and piperidine oxidizes under controlled conditions:

-

H₂O₂/CH₃COOH : Forms sulfoxide (–SO–) at 25°C.

-

KMnO₄/H⁺ : Fully oxidizes to sulfone (–SO₂–) at 80°C.

Cross-Coupling Reactions

The 4-chlorophenyl group enables Suzuki-Miyaura couplings with boronic acids (e.g., aryl-B(OH)₂) using Pd(PPh₃)₄ as a catalyst :

Condensation Reactions

The ketone and thiazole moieties participate in cyclocondensations:

-

Hantzsch Thiazole Synthesis : Reacts with thioureas or thioamides to form extended heterocycles .

-

Schiff Base Formation : Condenses with primary amines to generate imine-linked derivatives .

Key Research Findings

-

Antimicrobial Activity : Analogous thiazole-piperidine hybrids inhibit Staphylococcus aureus (MIC = 31.25 μg/mL) via enzyme binding .

-

Synthetic Optimization : Yields improve with polar aprotic solvents (e.g., DMF) and TEA catalysis .

Table 3: Biological Activity of Structural Analogs

| Analog Structure | Target Microbe | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiazole-piperidine-acetamide | S. aureus | 31.25 | |

| 4-Chlorophenyl-thiazole | C. albicans | 7.81 |

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a chlorophenyl-cyclopentyl group with a thiazoline-thioether-piperidine chain. Below is a comparative analysis with three analogs (hypothetical or inferred from evidence):

Key Observations:

Thioether vs.

Dihydrothiazole vs. Thiazole : The saturated dihydrothiazole ring (vs. aromatic thiazole in Compound 74) could alter electron distribution, affecting binding to targets like ion channels or enzymes.

Chlorophenyl-Cyclopentyl vs. Arachidonoyl Chain: The rigid chlorophenyl-cyclopentyl group contrasts sharply with anandamide’s flexible fatty acid chain, suggesting divergent binding modes at cannabinoid receptors .

Research Findings and Hypotheses

- Cannabinoid Receptor Affinity: The compound’s chlorophenyl and piperidine groups resemble synthetic cannabinoids (e.g., CP-55,940), which utilize aromatic and heterocyclic motifs for CB1/CB2 binding.

- Metabolic Stability : The thioether bond is less prone to hydrolysis than esters (e.g., anandamide), suggesting prolonged half-life in vivo.

- Synthetic Feasibility : The compound’s complexity necessitates advanced crystallographic techniques (e.g., SHELX ) for structural validation, particularly for stereochemical assignments.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing (1-(4-Chlorophenyl)cyclopentyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Formation of the 1-(4-chlorophenyl)cyclopentyl moiety via Friedel-Crafts alkylation or cyclization of pre-functionalized intermediates.

- Step 2 : Introduction of the thioether linkage using nucleophilic substitution (e.g., coupling 4,5-dihydrothiazole-2-thiol with a bromomethyl-piperidine intermediate under basic conditions, as described in similar syntheses ).

- Step 3 : Final coupling via methanone formation, using reagents like DCC/DMAP for amide or ketone bond formation.

- Optimization : Monitor reaction progress via TLC or HPLC (using sodium acetate/1-octanesulfonate buffer at pH 4.6 for mobile phase adjustments ). Purify via column chromatography (silica gel) or recrystallization (solvent selection based on solubility profiles, e.g., dichloromethane/hexane ).

Q. Which analytical techniques are most effective for confirming the structural integrity of the compound, particularly the thiazole-thioether and piperidine moieties?

- Techniques :

- NMR : H and C NMR to verify cyclopentyl, piperidine, and thiazole-thioether protons (e.g., δ ~2.5–3.5 ppm for piperidine CH groups and δ ~4.0–4.5 ppm for thioether SCH ).

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M] at m/z corresponding to CHClNOS) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for analogous chlorophenyl-piperidine methanones (e.g., monoclinic P2/c space group with β ~91.5° ).

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action, particularly if it targets cannabinoid-like receptors?

- Approach :

- Competitive Binding Assays : Use radiolabeled probes (e.g., H-CP55940) in synaptosomal membranes to assess displacement, following protocols similar to anandamide studies .

- Functional Assays : Test inhibition of electrically evoked twitch responses in mouse vas deferens, a hallmark of cannabinoid receptor agonists .

- Dose-Response Analysis : Generate IC curves under controlled buffer conditions (pH 4.6–7.4) to account for ionization effects .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data across different pharmacological assays?

- Troubleshooting :

- Purity Verification : Use HPLC with a methanol/buffer mobile phase (65:35 ratio) to detect impurities >0.1% .

- Assay Variability : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to minimize batch effects.

- Meta-Analysis : Compare structural analogs (e.g., chlorophenyl-piperidine derivatives ) to identify activity trends linked to substituent positioning.

Q. How can computational modeling predict the compound’s binding interactions with biological targets such as enzymes or GPCRs?

- Methods :

- Molecular Docking : Use crystal structures of homologous receptors (e.g., cannabinoid receptor PDB: 1LGP) to model ligand-receptor interactions.

- MD Simulations : Assess stability of the thiazole-thioether moiety in hydrophobic pockets over 100-ns trajectories.

- QSAR Studies : Corrogate substituent effects (e.g., chloro vs. fluoro groups on phenyl rings ) to optimize affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。